molecular formula C7H12ClNO2 B107206 Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride CAS No. 70684-82-1

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride

Cat. No.: B107206
CAS No.: 70684-82-1
M. Wt: 177.63 g/mol
InChI Key: YTSAAQMJVBJTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride (CAS 70684-82-1) is a pharmaceutical intermediate with the molecular formula C₇H₁₁NO₂·HCl and a molecular weight of 177.63 g/mol . Structurally, it consists of a partially saturated pyridine ring (tetrahydropyridine) substituted with a methyl ester group at position 4 and a hydrochloride salt. This compound is primarily utilized in the synthesis of bioactive molecules, including neurotransmitters and drug candidates. Its commercial availability through suppliers like Wuhan Xinxinjiali Biological Technology Co., Ltd. highlights its industrial relevance in global pharmaceutical supply chains .

Properties

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h2,8H,3-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSAAQMJVBJTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70684-82-1
Record name methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Esterification of 1,2,3,6-Tetrahydropyridine-4-carboxylic Acid

This method involves direct esterification of the carboxylic acid precursor. The acid is reacted with methanol under acidic conditions, typically using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.

Reaction Conditions:

  • Catalyst: Concentrated HCl (2–3 equiv)

  • Solvent: Methanol (excess as solvent and reactant)

  • Temperature: Reflux (65–70°C)

  • Duration: 12–24 hours

The esterification proceeds via nucleophilic acyl substitution, where methanol attacks the protonated carbonyl carbon of the carboxylic acid. Post-reaction, the free base is isolated via solvent evaporation and purified via recrystallization.

Reduction of Pyridine-4-carboxylate Derivatives

An alternative route employs the partial hydrogenation of pyridine-4-carboxylic acid methyl ester. This method uses palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂) pressure to selectively reduce the pyridine ring to a tetrahydropyridine structure.

Key Parameters:

  • Catalyst Loading: 5–10% Pd/C

  • Pressure: 3–5 atm H₂

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Temperature: 25–50°C

This method avoids the need for handling corrosive acids but requires precise control over hydrogenation conditions to prevent over-reduction to piperidine derivatives.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility. This step involves treating the free base with hydrochloric acid in a polar solvent.

Procedure:

  • Dissolve Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate in anhydrous diethyl ether or dichloromethane.

  • Slowly add concentrated HCl (37%) at 0–5°C to avoid exothermic side reactions.

  • Stir the mixture for 1–2 hours until precipitation completes.

  • Filter and wash the precipitate with cold ether to remove excess acid.

Yield Optimization:

  • Solvent Choice: Dichloromethane yields higher purity (>95%) due to better solubility of the free base.

  • Stoichiometry: A 1:1 molar ratio of free base to HCl minimizes byproducts.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols for efficiency and safety:

Continuous Flow Reactors

Esterification and hydrogenation steps benefit from continuous flow systems, which improve heat transfer and reduce reaction times. For example, flow hydrogenation of pyridine-4-carboxylate esters achieves 85–90% conversion in 30 minutes, compared to 12 hours in batch reactors.

Crystallization Techniques

Industrial purification employs anti-solvent crystallization using tert-butyl methyl ether (TBME) to maximize yield (up to 92%) and particle size uniformity.

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary methods for preparing the free base:

ParameterEsterification RouteHydrogenation Route
Starting Material 1,2,3,6-THP-4-carboxylic acidPyridine-4-carboxylic acid methyl ester
Catalyst HCl or H₂SO₄Pd/C or PtO₂
Reaction Time 12–24 hours6–8 hours
Yield 70–75%80–85%
Purity ≥90%≥95%
Scalability Moderate (batch-dependent)High (continuous flow compatible)

The hydrogenation route offers superior yield and scalability but requires specialized equipment for handling H₂. In contrast, esterification is more accessible for small-scale laboratories.

Challenges and Mitigation Strategies

Byproduct Formation

Over-esterification or ring-opening reactions may occur during prolonged reflux. Mitigation includes:

  • Temperature Control: Maintaining reflux below 70°C.

  • Catalyst Quenching: Neutralizing excess HCl with aqueous sodium bicarbonate post-reaction.

Moisture Sensitivity

The hydrochloride salt is hygroscopic, necessitating anhydrous conditions during storage. Industrial packaging uses nitrogen-purged containers with desiccants.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form tetrahydropyridine derivatives.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Scientific Research Applications

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride is utilized in various scientific domains:

Organic Chemistry

  • Reagent in Synthesis: It serves as a reagent for synthesizing complex organic molecules. Its unique ester functional group allows for various chemical modifications.
  • Building Block: The compound is used as a building block in the synthesis of other tetrahydropyridine derivatives .

Biological Research

  • Neurotransmitter Studies: This compound has been employed in studies related to neurotransmitter function and neurotoxicity. It helps in understanding the mechanisms underlying neurotransmitter release and uptake.
  • Neuroprotective Research: Its structural similarity to biologically active compounds makes it a candidate for exploring neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's .

Medicinal Chemistry

  • Drug Development: this compound is investigated as a model compound for developing drugs targeting neurological disorders . Its potential therapeutic properties are being explored due to its interaction with various biological targets.

Industrial Applications

  • Fine Chemicals Production: This compound is also used in the production of fine chemicals and pharmaceuticals, enhancing the efficiency of chemical processes in industrial settings .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of tetrahydropyridine compounds exhibited significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Parkinson's disease, administration of this compound resulted in reduced dopaminergic neuron loss. Behavioral assays indicated improved motor function and decreased oxidative stress markers compared to control groups .

Data Tables

Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganatePyridine derivatives
ReductionLithium aluminum hydrideTetrahydropyridine derivatives
SubstitutionAmines and thiolsVarious substituted derivatives

Mechanism of Action

The mechanism of action of Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride involves its interaction with various molecular targets. In biological systems, it is known to affect neurotransmitter pathways, particularly those involving dopamine. The compound can inhibit mitochondrial complex I, leading to oxidative stress and neuronal damage. This property makes it a valuable tool in the study of neurodegenerative diseases such as Parkinson’s disease .

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs.
  • Carboxylic Acid Derivatives : The absence of an ester group (e.g., 1-Methyl-1,2,3,6-THP-4-carboxylic acid) reduces solubility in organic solvents but enhances hydrogen-bonding capacity .

Positional Isomers and Pharmacological Relevance

Positional isomers, such as Methyl 1,2,5,6-THP-3-carboxylate HCl (CAS 6197-39-3), differ in the placement of the ester group (position 3 vs. 4). This isomer has a molecular weight of 177.63 g/mol but distinct physicochemical properties, including a melting point of 121–122°C and solubility in DMSO . Such positional changes significantly alter receptor-binding profiles and metabolic stability in drug design .

Paroxetine-Related Compounds

1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine is a known impurity in paroxetine hydrochloride (an antidepressant). Unlike the target compound, this analog features a p-fluorophenyl group at position 4, which enhances its interaction with serotonin transporters but introduces neurotoxic risks at elevated concentrations .

Neurotoxic Analogs: MPTP and Derivatives

The neurotoxin 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) (CAS 23007-85-4) shares a tetrahydropyridine backbone but includes a phenyl group at position 3. MPTP metabolizes into MPP⁺, a potent inhibitor of mitochondrial complex I, causing selective dopaminergic neuron death and Parkinsonism .

Substituent-Driven Property Variations

Property Target Compound MPTP Paroxetine Impurity
Lipophilicity (LogP) Moderate (~1.2) High (~2.8) High (~3.1)
Solubility Water-soluble Lipid-soluble Limited aqueous solubility
Biological Activity Intermediate Neurotoxic Serotonin transporter effects

Notes:

  • Lipophilicity is influenced by substituents: phenyl/fluorophenyl groups increase LogP, while ester/carboxylic acid groups enhance hydrophilicity .
  • The hydrochloride salt in the target compound improves stability and crystallinity compared to free bases .

Biological Activity

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride (MTHPC) is a chemical compound with significant implications in biological research and potential therapeutic applications. This article reviews the compound's biological activity, focusing on its metabolic pathways, cellular effects, and potential applications in medicine and neurobiology.

  • Molecular Formula : C₇H₁₂ClNO₂
  • CAS Number : 70684-82-1
  • IUPAC Name : this compound
  • Molecular Weight : 177.63 g/mol

MTHPC is characterized by its tetrahydropyridine structure which allows for various chemical modifications. Its unique ester functional group enhances its reactivity and utility as a reagent in organic synthesis.

Metabolism and Biochemical Activity

One of the critical aspects of MTHPC is its metabolic conversion to 1-methyl-4-phenylpyridine (MPP+), a metabolite known for its neurotoxic properties. The following table summarizes the key biochemical activities associated with MTHPC:

Biological Activity Description
Metabolite Formation Converts to MPP+, which is linked to neurotoxicity
Oxidative Stress Induction MPP+ induces free radical production leading to oxidative stress
Cellular Effects Causes inflammation, excitotoxicity, and mitochondrial apoptosis
Neuronal Damage Specifically affects dopaminergic neurons in the striatum and substantia nigra

The neurotoxic effects of MTHPC are primarily mediated through its metabolite MPP+. The mechanism involves:

  • Inhibition of Mitochondrial Complex I : MPP+ disrupts mitochondrial function by inhibiting complex I of the electron transport chain.
  • Induction of Apoptosis : The resultant mitochondrial dysfunction leads to neuronal apoptosis.
  • Formation of Inclusion Bodies : This process contributes to the development of Parkinsonian syndromes in experimental models.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of MTHPC and its derivatives:

  • Neurotoxicity Studies : Research has shown that exposure to MPP+ results in significant dopaminergic neuron loss in animal models, mimicking Parkinson’s disease pathology .
  • Inflammatory Response : In vitro studies indicate that MPP+ can activate inflammatory pathways in glial cells, exacerbating neuronal damage .
  • Therapeutic Potential : Investigations into the protective effects of antioxidants against MPP+-induced toxicity suggest potential therapeutic strategies for neurodegenerative diseases .

Applications in Drug Development

MTHPC serves as a model compound for drug development targeting neurological disorders. Its ability to mimic certain aspects of neurodegeneration makes it valuable for:

  • Screening Neuroprotective Agents : Compounds that can mitigate the effects of oxidative stress or inhibit apoptosis are being studied using MTHPC as a benchmark.
  • Understanding Neurodegenerative Mechanisms : The compound aids in elucidating the pathways involved in diseases like Parkinson’s and Alzheimer’s.

Comparison with Related Compounds

MTHPC shares structural similarities with several other compounds known for their biological activities:

Compound Name Activity
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Known neurotoxin used in Parkinson's research
1,2,3,6-TetrahydropyridinePrecursor for various tetrahydropyridine derivatives

These comparisons highlight the unique properties of MTHPC while situating it within a broader context of neurochemical research.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride, and how can structural purity be validated?

  • Methodological Answer : The compound can be synthesized via esterification of 1,2,3,6-tetrahydropyridine-4-carboxylic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Purity is confirmed using nuclear magnetic resonance (NMR) to verify the ester group (δ ~3.7 ppm for methoxy) and the tetrahydropyridine ring protons (δ ~2.5–3.5 ppm). High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is recommended for assessing impurities (<2% as per pharmacopeial standards) . Mass spectrometry (MS) can confirm the molecular ion peak at m/z 177.63 (M+H⁺) .

Q. Which analytical techniques are optimal for characterizing this compound in research settings?

  • Methodological Answer : A combination of techniques ensures accurate characterization:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid) to resolve impurities. Relative retention times should align with reference standards (e.g., 0.6–1.0 for related tetrahydropyridines) .
  • NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ confirm the absence of oxidation byproducts (e.g., fully aromatic pyridine derivatives).
  • Elemental Analysis : Verify chloride content (~20.1%) to confirm hydrochloride stoichiometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles when synthesizing the compound via different methods?

  • Methodological Answer : Contradictions in impurity data often arise from varying reaction conditions (e.g., temperature, catalyst loading). Use orthogonal analytical methods:

  • LC-MS/MS : Identify low-abundance impurities (e.g., ethyl ester analogs from solvent interactions) .
  • Stability Studies : Assess degradation under stress conditions (heat, light) to differentiate process-related impurities vs. degradation products. For example, trace oxidation to pyridine-4-carboxylate derivatives can occur if anhydrous conditions are not maintained .

Q. What experimental design considerations are critical when studying this compound in neuropharmacological models, given structural similarities to neurotoxic agents like MPTP?

  • Methodological Answer : Although not directly neurotoxic like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), researchers must:

  • Validate Selectivity : Use in vitro assays (e.g., mitochondrial complex I inhibition) to rule out MPTP-like toxicity .
  • Dose Optimization : Conduct dose-response studies in animal models, starting at ≤10 mg/kg, to avoid off-target effects.
  • Metabolite Tracking : Monitor for potential bioactivation to reactive intermediates using hepatic microsome assays .

Q. How can a validated HPLC method be developed to quantify this compound in pharmaceutical formulations containing related substances?

  • Methodological Answer : Follow USP/EP guidelines for method validation:

  • Column : Phenomenex Luna C18(2), 5 µm, 250 × 4.6 mm.
  • Mobile Phase : Gradient of 0.1% phosphoric acid and acetonitrile (20%→50% over 20 min).
  • Detection : UV at 220 nm; limit of quantification (LOQ) ≤0.05% for impurities .
  • System Suitability : Ensure resolution ≥2.0 between the compound and structurally similar analogs (e.g., ethyl ester derivatives) .

Q. What role does this compound play as a synthetic intermediate in medicinal chemistry, and how can its reactivity be optimized?

  • Methodological Answer : The ester group enables facile hydrolysis to carboxylic acid derivatives for further functionalization (e.g., amide coupling). Reactivity optimization strategies include:

  • Catalysis : Use Pd/C or Raney Ni for selective hydrogenation of the tetrahydropyridine ring without ester cleavage .
  • Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses (e.g., for antipsychotic agents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.